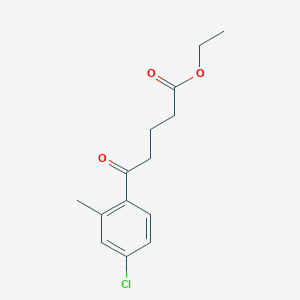

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate

CAS No.: 951889-77-3

Cat. No.: VC2390811

Molecular Formula: C14H17ClO3

Molecular Weight: 268.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951889-77-3 |

|---|---|

| Molecular Formula | C14H17ClO3 |

| Molecular Weight | 268.73 g/mol |

| IUPAC Name | ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | JULVTBIKDWOOTB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C |

Introduction

Chemical Structure and Properties

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate is characterized by an ethyl ester group linked to a 5-oxovalerate backbone, which is further substituted with a 4-chloro-2-methylphenyl group . The molecular formula of this compound is C14H17ClO3, with a molecular weight of 268.73 g/mol . The structure contains several key functional groups: an ester (ethyl ester), a ketone (5-oxo), and a substituted aromatic ring with chloro and methyl substituents at the 4- and 2-positions, respectively. These functional groups provide multiple reactive sites that influence the compound's chemical behavior and potential applications in various fields.

The substitution pattern on the aromatic ring, particularly the positioning of the chloro and methyl groups, creates a unique electronic distribution that affects the compound's reactivity patterns and interactions with biological targets. The chloro substituent, being electronegative, withdraws electron density from the aromatic ring, while the methyl group acts as an electron-donating group, creating an electronic gradient across the molecule. This electronic distribution influences the compound's chemical reactivity, lipophilicity, and potential biological interactions, making it an interesting candidate for structure-activity relationship studies.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate |

| CAS Number | 951889-77-3 |

| Molecular Formula | C14H17ClO3 |

| Molecular Weight | 268.73 g/mol |

| PubChem CID | 24727741 |

| InChI | InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 |

| InChIKey | JULVTBIKDWOOTB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C |

Synthesis Methods

The synthesis of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate typically involves a multi-step process that combines aromatic substitution reactions with esterification techniques. One common synthetic approach begins with the esterification of 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction follows the Fischer esterification mechanism, where the carboxylic acid group reacts with ethanol to form the ethyl ester with the elimination of water as a byproduct. The reaction is typically carried out under reflux conditions to drive the equilibrium toward product formation, ensuring complete conversion to the desired ester.

An alternative synthetic route may involve the preparation of the 5-oxovaleric acid backbone followed by coupling with the appropriately substituted 4-chloro-2-methylphenyl moiety through acylation reactions. This approach allows for greater flexibility in introducing specific substituents on the aromatic ring and can be advantageous when starting from readily available precursors. The acylation step typically employs reactive acyl derivatives such as acid chlorides or anhydrides and may require Lewis acid catalysts such as aluminum chloride to facilitate the reaction, particularly when working with less activated aromatic rings.

For larger-scale production, continuous flow processes may be employed to enhance efficiency and yield. These continuous processes offer several advantages over traditional batch methods, including improved heat transfer, precise control of reaction parameters, and reduced reaction times. In industrial settings, parameters such as temperature, pressure, catalyst concentration, and reaction time are carefully optimized to maximize yield and purity while minimizing waste generation and energy consumption. The optimization of these parameters is crucial for developing economically viable and environmentally sustainable production methods.

Purification of the synthesized Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate typically involves techniques such as recrystallization, column chromatography, or distillation, depending on the scale of production and the required purity standards. For analytical or research-grade material, column chromatography using appropriate solvent systems can provide high-purity product, while recrystallization from suitable solvents can be effective for larger-scale purification. Quality control measures, including spectroscopic and chromatographic analyses, are employed to verify the identity and purity of the final product, ensuring its suitability for research or industrial applications.

Chemical Reactions

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate can participate in various chemical reactions owing to the presence of multiple functional groups in its structure. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid. This hydrolysis reaction is particularly important for applications where the free carboxylic acid is required, such as in the preparation of pharmaceutical intermediates or in structure-activity relationship studies. Under basic conditions, the hydrolysis proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon of the ester group, followed by the elimination of ethoxide to form the carboxylate salt, which can be acidified to obtain the free acid.

The ketone functional group in the compound can participate in various carbonyl reactions, including reduction, nucleophilic addition, and condensation reactions. Reduction of the ketone using reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding secondary alcohol, introducing a chiral center and creating opportunities for stereochemical studies. Nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds can introduce various substituents at the carbonyl carbon, leading to tertiary alcohols after workup. The ketone can also undergo condensation reactions with nucleophiles such as hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines, respectively, which are valuable intermediates in organic synthesis.

The chloro substituent on the aromatic ring provides opportunities for various transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Although nucleophilic aromatic substitution typically requires electron-withdrawing groups in the ortho or para positions to the leaving group, the presence of the 5-oxovalerate moiety may provide sufficient activation for certain nucleophiles. More commonly, the chloro substituent can participate in cross-coupling reactions such as Suzuki, Stille, or Negishi coupling, where it serves as a leaving group for introducing carbon-based substituents on the aromatic ring. These cross-coupling reactions have become increasingly important in modern organic synthesis for the construction of complex molecules with specific substitution patterns.

The methyl group on the aromatic ring can undergo oxidation reactions under specific conditions, leading to the formation of benzylic alcohols, aldehydes, or carboxylic acids, depending on the oxidant and reaction conditions. Such reactions would require selective oxidation conditions to avoid affecting the ester and ketone functionalities present in the molecule. The benzylic position can also participate in radical-mediated reactions, such as halogenation, which can provide access to functionalized derivatives for further transformations. These various reaction possibilities make Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate a versatile building block for the synthesis of more complex structures with diverse functional group arrangements.

Research Applications

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate has significant applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound serves as a valuable intermediate in the preparation of more complex molecules due to its multiple functional groups that can undergo selective transformations. The presence of the ester, ketone, and substituted aromatic ring provides numerous synthetic handles for further functionalization, making it a versatile building block in the synthesis of natural products, pharmaceuticals, and specialty chemicals. The compound's well-defined structure also makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

In medicinal chemistry, Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate and its structural analogs have been explored for their potential biological activities. The compound's structural features, particularly the chloro and methyl substituents on the aromatic ring, can influence its interactions with biological targets, potentially leading to specific pharmacological effects. While comprehensive biological evaluation of this specific compound may be limited, structurally similar compounds have shown promise in areas such as antimicrobial and anticancer research, suggesting potential therapeutic applications for derivatives of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate. The compound can also serve as a starting point for structure-activity relationship studies, where systematic structural modifications are made to optimize properties such as potency, selectivity, and pharmacokinetics.

The compound may also find applications in materials science, particularly in the development of functional materials with specific properties. The ester and ketone functionalities can serve as points for crosslinking or polymerization, potentially leading to materials with unique physical or chemical characteristics. Additionally, the aromatic ring with its substituents can contribute to pi-stacking interactions, which are important in the design of materials with specific electronic or optical properties. The incorporation of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate or its derivatives into polymeric structures could lead to materials with enhanced thermal stability, chemical resistance, or mechanical properties.

Research on Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate continues to evolve, with new applications being explored as analytical and synthetic methodologies advance. The compound's well-defined structure and functional groups make it an interesting subject for structure-activity relationship studies, which aim to understand how structural modifications affect chemical reactivity and biological activity. Such studies can provide valuable insights for the rational design of new compounds with enhanced properties for specific applications. Furthermore, as computational methods and molecular modeling techniques become more sophisticated, in silico studies of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate and its derivatives can guide experimental research by predicting properties, reactivities, and biological activities.

Comparison with Structurally Similar Compounds

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate belongs to a family of structurally related compounds that differ in the substitution pattern on the aromatic ring or the nature of the ester group. Comparing these compounds provides valuable insights into how structural modifications affect physical properties, chemical reactivity, and potential biological activities. This comparative analysis is crucial for understanding structure-property relationships and guiding the rational design of derivatives with optimized properties for specific applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate | C14H17ClO3 | 268.73 | 951889-77-3 | Reference compound |

| Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | C14H17ClO3 | 268.73 | 951890-15-6 | Methyl at 3-position instead of 2-position |

| Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | C13H14ClFO3 | 272.70 | 951886-22-9 | Fluoro at 4-position, chloro at 2-position, no methyl |

| Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate | C15H20O4 | 264.32 | 951889-70-6 | Methoxy at 4-position instead of chloro |

| Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate | C15H20O4 | 264.32 | 82054-02-2 | Methoxy at 2-position, methyl at 5-position |

| Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate | C14H17ClO3S | 300.81 | Not specified | Methylthio at 4-position, chloro at 2-position |

| Ethyl 5-(4-methylphenyl)-5-oxovalerate | C14H18O3 | 234.29 | 42482-94-0 | Only methyl at 4-position, no chloro |

Analytical Characterization

Analytical characterization of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate is essential for confirming its identity, assessing its purity, and monitoring reactions involving this compound. Several analytical techniques can be employed for this purpose, each providing complementary information about the compound's structure, composition, and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, with 1H NMR showing characteristic signals for the ethyl ester group (triplet and quartet), the methylene protons in the oxovalerate chain, the methyl substituent on the aromatic ring (singlet), and the aromatic protons with their distinct coupling patterns. 13C NMR spectroscopy would reveal the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbons of the ester and ketone groups (typically around 170-200 ppm), as well as the substituted aromatic carbons.

Infrared (IR) spectroscopy provides information about the functional groups present in Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate. The IR spectrum would exhibit characteristic absorption bands for the C=O stretching vibrations of the ester (approximately 1735-1750 cm-1) and ketone (approximately 1680-1700 cm-1) groups, C-O stretching of the ester (1000-1300 cm-1), C-H stretching of the methyl and methylene groups (2850-3000 cm-1), and the distinctive patterns in the fingerprint region due to the substituted aromatic ring. These spectral features serve as unique identifiers for the compound and can be used to confirm its structure and monitor its transformation in chemical reactions.

Mass spectrometry (MS) is another powerful technique for the characterization of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate, providing accurate mass measurements and fragmentation patterns . The mass spectrum would typically show the molecular ion peak corresponding to the molecular weight of 268.73 g/mol, with characteristic isotope patterns due to the presence of chlorine. Fragment ions resulting from cleavage at specific bonds, such as the loss of the ethoxy group or fragmentation of the oxovalerate chain, can provide additional structural information. High-resolution mass spectrometry can determine the exact mass of the compound, confirming its molecular formula with high precision.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate and separating it from structurally similar compounds or synthetic impurities. These techniques can be coupled with detection methods such as UV-visible spectroscopy, mass spectrometry, or refractive index detection, depending on the specific analytical requirements. The retention time or retention factor in chromatographic systems provides a characteristic parameter for identification, while the peak area or height can be used for quantitative analysis. X-ray crystallography, if single crystals of the compound can be obtained, would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume